7-bromo-2-(chloromethyl)quinazolin-4(3H)-one
Overview
Description
7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-ones are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Synthesis Analysis
A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Scientific Research Applications
Anticancer Applications
Quinazolinone derivatives have been explored for their potential as anticancer agents. For instance, studies on new quinazolinone EGFR inhibitors targeting specific cancer cell lines, such as MCF7 (breast) and A549 (lung), have shown promising results in terms of EGFR inhibitory activity and in vitro cytotoxicity (Heba Abdelrasheed Allam et al., 2020). Another research found that quinazolinone derivatives exhibit antitumor activity, including the induction of apoptosis in breast cancer cells, highlighting the therapeutic potential of natural quinazolinone derivatives isolated from marine sponges against human breast cancer (A. De et al., 2019).
Antiviral Applications
Quinazolinone compounds have also been identified with potent antiviral properties. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave-assisted techniques demonstrated antiviral activity against a variety of respiratory and biodefense viruses, including influenza and dengue, suggesting their potential use in antiviral therapy (P. Selvam et al., 2007).
Antimicrobial Applications
The synthesis of quinazolin-4(3H)-one derivatives has been linked to significant antimicrobial activities. For example, microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have shown promising antimicrobial properties (J. Raval et al., 2012). Additionally, other quinazolinone derivatives have been synthesized and tested for their antimicrobial activity against various pathogens, including gram-positive and gram-negative bacteria (N. Patel & J. Patel, 2010).
Synthesis of Pharmaceutical Intermediates
Quinazolinones serve as key intermediates in the synthesis of various pharmaceutical compounds. A novel synthesis approach for an effective anticoccidial drug, halofuginone, involved 7-bromo-6-chloro-4(3H)-quinazolinone as an important intermediate, demonstrating the role of quinazolinone derivatives in the development and synthesis of new drugs (Junren Zhang et al., 2017).
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-6-7(3-5)12-8(4-11)13-9(6)14/h1-3H,4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMDEGFONRARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621782 | |
Record name | 7-Bromo-2-(chloromethyl)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573681-17-1 | |
Record name | 7-Bromo-2-(chloromethyl)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2-(chloromethyl)quinazolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.